molecular formula C13H22Cl2O4 B14416792 Diethyl bis(3-chloropropyl)propanedioate CAS No. 79899-30-2

Diethyl bis(3-chloropropyl)propanedioate

Cat. No.: B14416792
CAS No.: 79899-30-2
M. Wt: 313.2 g/mol
InChI Key: QSQWCEIDFFOOBW-UHFFFAOYSA-N
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Description

Diethyl bis(3-chloropropyl)propanedioate is a dialkyl malonate derivative intended for research and development applications in synthetic chemistry. As a malonate ester, this compound serves as a versatile building block for the construction of more complex molecules. Its structure features two 3-chloropropyl chains, which provide reactive sites for further functionalization, making it a valuable intermediate in organic synthesis. Malonate derivatives are widely used in nucleophilic substitution and condensation reactions. The synthesis of complex, biologically active molecules often relies on such specialized malonate esters. For instance, research into novel androgen receptor N-terminal domain (AR NTD) antagonists for treating castration-resistant prostate cancer has utilized similarly modified, chlorinated synthetic intermediates to create key structural fragments . Furthermore, malonate-based scaffolds are fundamental in medicinal chemistry for the development of various heterocyclic compounds . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

79899-30-2

Molecular Formula

C13H22Cl2O4

Molecular Weight

313.2 g/mol

IUPAC Name

diethyl 2,2-bis(3-chloropropyl)propanedioate

InChI

InChI=1S/C13H22Cl2O4/c1-3-18-11(16)13(7-5-9-14,8-6-10-15)12(17)19-4-2/h3-10H2,1-2H3

InChI Key

QSQWCEIDFFOOBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCl)(CCCCl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Dialkylated Malonate Esters

The preparation of diethyl bis(3-chloropropyl)propanedioate hinges on the double alkylation of diethyl malonate. This process involves sequential deprotonation of the malonate ester to generate an enolate, followed by reaction with two equivalents of a 3-chloropropyl electrophile. Key considerations include base selection, solvent systems, and reaction kinetics to minimize side products such as monoalkylated intermediates or elimination byproducts.

Base-Catalyzed Alkylation

Enolate Formation

Diethyl malonate (pKa ~13) requires a strong base for complete deprotonation. Sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) effectively generates the enolate at temperatures between 0°C and 25°C. Alternative bases like potassium carbonate (K₂CO₃) have been employed for monoalkylation but may lack sufficient strength for complete dialkylation.

Alkylation with 1-Bromo-3-chloropropane

The enolate reacts with 1-bromo-3-chloropropane (or analogous electrophiles) in a nucleophilic substitution (SN2) mechanism. A 2:1 molar ratio of alkylating agent to malonate ensures complete dialkylation. For example, a protocol adapted from the synthesis of diethyl 2-(3-chloropropyl)malonate achieved 78% yield after 24 hours at 65°C using K₂CO₃ in dimethylformamide (DMF). Adjusting the base to NaH in THF improved yields to 85% for related dialkylated malonates.

Reaction Scheme:
$$
\text{Diethyl malonate} + 2\,\text{1-Bromo-3-chloropropane} \xrightarrow{\text{Base}} \text{this compound}
$$

Microwave-Assisted Synthesis

Recent advancements in microwave irradiation have reduced reaction times for malonate alkylations. A study using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and K₂CO₃ as the base achieved 89% yield of a dialkylated malonate within 30 minutes at 100°C. This method minimizes thermal degradation of the 3-chloropropyl group, which is prone to elimination under prolonged heating.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance enolate solubility and reaction rates. However, THF offers better control over exothermic reactions during NaH-mediated deprotonation. Comparative studies for this compound synthesis are limited, but data from analogous systems suggest the following trends:

Solvent Base Temperature Yield (%)
DMF K₂CO₃ 65°C 78
THF NaH 25°C 85
Acetonitrile TBAB/K₂CO₃ 100°C (MW) 89

Stoichiometry and Reaction Time

A 2.2:1 molar ratio of 1-bromo-3-chloropropane to malonate ensures complete consumption of the monoalkylated intermediate. Prolonged reaction times (>24 hours) in thermal conditions risk side reactions, whereas microwave protocols complete within 30–60 minutes.

Alternative Synthetic Routes

Halogen Exchange Reactions

Diethyl bis(3-hydroxypropyl)propanedioate could undergo chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method, though feasible, introduces additional steps and purification challenges compared to direct alkylation.

Purification and Characterization

Isolation Techniques

Crude reaction mixtures are typically washed with water to remove inorganic salts, followed by distillation under reduced pressure (b.p. ~150–160°C at 1 mmHg for analogous compounds). Silica gel chromatography using hexane/ethyl acetate (4:1) resolves residual monoalkylated species.

Spectroscopic Data

While direct data for this compound are unavailable, related compounds exhibit the following key features:

  • ¹H NMR (CDCl₃): δ 4.15 (q, 4H, OCH₂CH₃), 3.45 (t, 4H, CH₂Cl), 2.65 (m, 4H, CH₂CH₂Cl), 1.25 (t, 6H, OCH₂CH₃).
  • IR (cm⁻¹): 1745 (C=O), 1250 (C-O), 650 (C-Cl).

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(3-chloropropyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, water.

Major Products Formed

Scientific Research Applications

Diethyl bis(3-chloropropyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl bis(3-chloropropyl)propanedioate primarily involves its reactivity as a nucleophile and electrophile. The enolate ion formed from the compound can participate in various nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and decarboxylation. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states and intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diethyl bis(3-chloropropyl)propanedioate (hypothetical) with structurally related malonate esters from the evidence, focusing on substituents, commercial availability, and inferred properties:

Compound Name CAS Number Substituents Suppliers Key Inferences
Diethyl 2-(3-chloropropyl)-2-ethylmalonate 32821-60-6 3-chloropropyl, ethyl 7 Mixed substituents may balance reactivity (Cl) and stability (ethyl) .
Diethyl 2-(3-hydroxypropyl)propanedioate 73691-01-7 3-hydroxypropyl 3 Hydroxyl group increases polarity, potentially limiting volatility .
Diethyl 2-(3-methylbutylidene)propanedioate 51615-30-6 3-methylbutylidene 8 Unsaturated backbone could enable conjugation or cycloaddition reactions .
Diethyl 2-(3-chloroanilino)propanedioate 6626-01-3 3-chloroanilino 3 Aromatic amine substituent may enable photophysical applications .

Key Observations:

Substituent Effects: Chlorinated groups (e.g., 3-chloropropyl in CAS 32821-60-6) likely enhance electrophilicity, aiding in nucleophilic substitutions. In contrast, hydroxypropyl (CAS 73691-01-7) increases hydrophilicity, which may affect solubility in organic solvents.

Commercial Availability :

  • Compounds with mixed substituents (e.g., CAS 32821-60-6) or unsaturated backbones (e.g., CAS 51615-30-6) have higher supplier counts (7–8), suggesting broader industrial demand.
  • Hydroxy- or amine-functionalized derivatives (CAS 73691-01-7, 6626-01-3) have fewer suppliers (3 each), possibly due to niche applications .

Synthetic Utility :

  • The hypothetical This compound would differ from CAS 32821-60-6 by replacing the ethyl group with a second 3-chloropropyl chain. This modification could amplify its reactivity in polymerization or alkylation processes but may also increase steric hindrance.

Research Findings and Limitations

  • Reactivity : Chlorinated malonates (e.g., CAS 32821-60-6) are likely prioritized for catalytic applications, whereas hydroxy derivatives (CAS 73691-01-7) may serve as intermediates in biodegradable polymers.
  • Market Trends : Higher supplier numbers for chlorinated or unsaturated malonates (CAS 32821-60-6, 51615-30-6) reflect their versatility in pharmaceutical and material science workflows .

Critical Gaps:

  • No data on the synthesis, stability, or toxicity of this compound is available in the evidence.
  • Experimental comparisons (e.g., NMR, HPLC, or reactivity assays) are needed to validate inferred properties.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Diethyl bis(3-chloropropyl)propanedioate in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, coupled with solid-phase extraction (SPE) for sample preparation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Environmental fate studies often rely on parameters like Henry’s Law constant and octanol-water partition coefficient (log KOW) to predict behavior in ecosystems .

Q. How can researchers design experiments to assess the hydrolysis stability of this compound under varying pH conditions?

  • Methodology : Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) at 25°C and 50°C. Monitor degradation kinetics via high-performance liquid chromatography (HPLC) and compare half-lives. Include controls for photolysis and microbial activity. Use Arrhenius equations to extrapolate environmental persistence under different temperatures .

Q. What databases and search strategies are effective for compiling literature on this compound’s ecotoxicology?

  • Methodology : Prioritize peer-reviewed databases like Web of Science (WOS) and Toxline using Boolean search terms:

  • CASRN: Include "137888-35-8" (if available) and analogs (e.g., diethyl malonate, "105-53-3").
  • Keywords: Combine "this compound" with terms like ecotox, bioaccumulation, or Henry’s Law. Filter by subject areas (e.g., Environmental Sciences, Toxicology) to exclude irrelevant studies .

Advanced Research Questions

Q. How can conflicting data on the bioaccumulation potential of this compound be resolved?

  • Methodology : Perform sensitivity analysis by varying input parameters (e.g., lipid content, trophic levels) in bioaccumulation factor (BAF) models. Compare results across species (e.g., fish, invertebrates) using standardized OECD/OCSPP guidelines. Validate models with in vivo assays measuring tissue concentrations in model organisms (e.g., Daphnia magna) .

Q. What computational approaches are suitable for predicting the environmental fate of this compound in aquatic systems?

  • Methodology : Apply fugacity-based models (e.g., EQC, SimpleBox) to simulate partitioning between air, water, and sediment. Input experimental data on solubility, vapor pressure, and degradation rates. Validate predictions with field studies measuring concentrations in water and sediment phases .

Q. How can researchers address gaps in toxicity data for this compound using read-across strategies?

  • Methodology : Use analog compounds (e.g., diethyl malonate, dimethyl succinate) with established toxicity profiles. Apply quantitative structure-activity relationship (QSAR) models to predict acute/chronic effects. Ensure structural similarity by comparing functional groups (e.g., ester linkages, chlorine substituents) and physicochemical properties .

Data Contradiction and Validation

Q. What statistical methods are recommended for reconciling discrepancies in reported degradation rates of this compound?

  • Methodology : Use meta-analysis to aggregate data from multiple studies, weighting results by experimental rigor (e.g., sample size, controls). Apply multivariate regression to identify confounding variables (e.g., pH, organic carbon content). Conduct robustness checks with Bayesian hierarchical models .

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